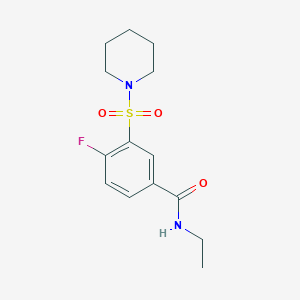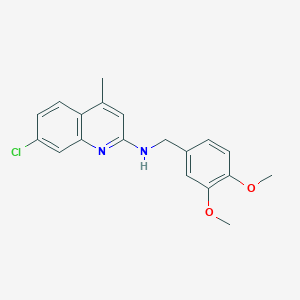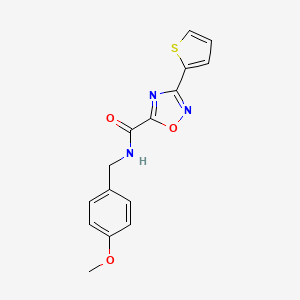![molecular formula C18H24N2O3 B5031287 4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol](/img/structure/B5031287.png)
4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol is a complex organic compound that features a quinoline moiety substituted with dimethoxy and methyl groups, linked to a cyclohexanol structure via an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The quinoline derivative is then functionalized with methoxy and methyl groups using electrophilic aromatic substitution reactions.
The next step involves the formation of the amino linkage. This can be achieved by reacting the quinoline derivative with an appropriate amine under conditions that promote nucleophilic substitution. Finally, the cyclohexanol moiety is introduced through a reductive amination reaction, where the amino group of the quinoline derivative reacts with cyclohexanone in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy groups on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexanone.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of quinoline derivatives with different substituents replacing the methoxy groups.
Aplicaciones Científicas De Investigación
4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Camptothecin: A quinoline alkaloid with potent anti-cancer properties.
Quinine: Another quinoline derivative used to treat malaria.
Uniqueness
4-[(5,8-Dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern on the quinoline ring and the presence of the cyclohexanol moiety. This combination of structural features may confer unique biological activities and pharmacological properties not seen in other quinoline derivatives.
Propiedades
IUPAC Name |
4-[(5,8-dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-11-10-16(19-12-4-6-13(21)7-5-12)20-18-15(23-3)9-8-14(22-2)17(11)18/h8-10,12-13,21H,4-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVFWFFTXXVIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate](/img/structure/B5031246.png)
![N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B5031251.png)


![6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5031271.png)
![4-Methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one](/img/structure/B5031273.png)
![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5031281.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5031290.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031293.png)


![ethyl 2-{[2-cyano-3-(3-propoxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5031315.png)
